molecular formula C4H4ClN3 B1294315 2-Amino-5-chloropyrimidine CAS No. 5428-89-7

2-Amino-5-chloropyrimidine

Cat. No. B1294315
CAS RN: 5428-89-7
M. Wt: 129.55 g/mol
InChI Key: OQZMDDKDHRIGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloropyrimidine is a chemical compound that serves as a key intermediate and building block in the synthesis of various pyrimidine derivatives with potential biological and pharmaceutical applications. The compound is characterized by the presence of an amino group and a chlorine atom on the pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms at positions 1 and 3. The unique reactivity of the amino and chloro substituents allows for a range of chemical transformations, leading to the creation of diverse compounds with potential anticancer, antibacterial, and kinase inhibitory activities .

Synthesis Analysis

The synthesis of 2-amino-5-chloropyrimidine derivatives has been explored through various methods, including environmentally friendly one-pot reactions promoted by ultrasound , unusual aromatic substitution reactions , and efficient one-step syntheses . For instance, the ultrasound-mediated synthesis of thiadiazolopyrimidine derivatives demonstrates a rapid and convenient approach to generate compounds with anticancer properties . Another study reports the unexpected formation of 2-amino-4,5,6-trichloropyrimidine through an unusual aromatic substitution, highlighting the challenges and surprises in synthetic pathways . Additionally, the one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines showcases a simple and efficient method for producing compounds with antibacterial activity .

Molecular Structure Analysis

The molecular structure of 2-amino-5-chloropyrimidine derivatives has been extensively studied using X-ray crystallography and other analytical techniques. These studies reveal insights into the tautomeric forms, hydrogen bonding patterns, and crystal packing of the compounds . For example, the crystal structure analysis of 2-amino-4-chloro-5-formyl-6-substituted pyrimidines shows that they form hydrogen-bonded sheets with specific ring motifs, which are significant for understanding their isostructural nature . Similarly, the determination of the structures of related pyrimidines by X-ray methods provides information on the planarity of the pyrimidine ring and the distribution of substituents .

Chemical Reactions Analysis

2-Amino-5-chloropyrimidine derivatives participate in a variety of chemical reactions, which are crucial for their application in drug design and synthesis. These reactions include the formation of cocrystals with carboxylic acids, leading to different types of hydrogen bonding interactions and supramolecular arrangements . Additionally, the reactivity of these compounds allows for the synthesis of potential antisenility agents through the displacement of chloro groups and the formation of hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-chloropyrimidine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure and the nature of their substituents. The presence of amino and chloro groups contributes to their ability to form hydrogen bonds and engage in various non-covalent interactions, which can affect their solubility and crystallization behavior . The ADME (absorption, distribution, metabolism, and excretion) properties of these compounds have also been studied to predict their drug-like characteristics .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications : 2-Amino-5-chloropyrimidine is utilized in the synthesis of a range of chemical compounds. For instance, it is used in preparing triazolo[1,5-c]pyrimidines, which show potential as antiasthma agents (Medwid et al., 1990). Additionally, it plays a role in the synthesis of analogues that inhibit VEGFR-2 and cyclin-dependent kinase 1 (CDK1), indicating its potential in cancer research (Huang et al., 2007).

  • Raman and Infrared Spectra Analysis : The molecular structure of compounds like 4-Amino-2-chloropyrimidine-5-carbonitrile, which is closely related to 2-Amino-5-chloropyrimidine, has been studied using Raman and infrared spectra. This research aids in understanding the vibrational features and molecular geometry of such compounds (Abuelela et al., 2016).

Safety And Hazards

When handling 2-Amino-5-chloropyrimidine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZMDDKDHRIGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063875
Record name 2-Pyrimidinamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloropyrimidine

CAS RN

5428-89-7
Record name 5-Chloro-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5428-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chloropyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrimidinamine, 5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrimidinamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-5-chloropyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC9BC7LGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chloropyrimidine
Reactant of Route 3
Reactant of Route 3
2-Amino-5-chloropyrimidine
Reactant of Route 4
Reactant of Route 4
2-Amino-5-chloropyrimidine
Reactant of Route 5
2-Amino-5-chloropyrimidine
Reactant of Route 6
2-Amino-5-chloropyrimidine

Citations

For This Compound
60
Citations
EV Blyumin, H Neunhoeffer… - Synthetic …, 2007 - Taylor & Francis
… Starting from 2‐amino‐5‐chloropyrimidine‐4‐carboxylic acid chlorides, 2‐[5‐chloro‐2‐(amino)‐4‐pyrimidinyl]‐2‐oxo‐1‐(2‐pyridyl)‐ethyl cyanides were obtained in excellent yields. …
Number of citations: 1 www.tandfonline.com
M Yanagita, R Futaki - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
… Attempts to prepare the sulfone (II) by reaction of p-nitrothiophenol with 2-amino5-chloropyrimidine were unsuccessful, indicating that chlorine atom in 5-position is much less reactive …
Number of citations: 8 www.jstage.jst.go.jp
M Yanagita - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
Although mucochloric acid has been reported4) to be obtained in only a low yield by the oxidation of furfural, a slight modification of this method raised the yield to 77 0. Thus two …
Number of citations: 6 www.jstage.jst.go.jp
PM Chhetri, YC Chang, HL Hu, YH Chiang… - Journal of Molecular …, 2017 - Elsevier
… The reactions of CuCl and CuBr with 2-amino-5-chloropyrimidine (L-Cl), 2-amino-5-bromopyrimidine (L-Br) and 2-amino-5-iodopyrimidine (LI) in aqueous solutions of HCl and HBr …
Number of citations: 2 www.sciencedirect.com
CJ Wu, CY Lin, PC Cheng, CW Yeh, JD Chen… - Polyhedron, 2011 - Elsevier
… The isomorphous complexes Ag(L-Cl) 2 (CF 3 SO 3 ) (L-Cl=2-amino-5-chloropyrimidine), 1, and Ag(L-Br) 2 (CF 3 SO 3 ) (L-Br=2-amino-5-bromopyrimidine), 2, are mononuclear, while […
Number of citations: 25 www.sciencedirect.com
HK Fun, M Hemamalini, V Rajakannan - … Crystallographica Section E …, 2012 - scripts.iucr.org
… (I), formed from the reaction of 2-amino-5-chloropyrimidine with maleic acid. It was prepared in … In the 2-amino-5- chloropyrimidine molecule, a wide angle [C1—N2—C4 = 121.33 (10)] is …
Number of citations: 12 scripts.iucr.org
PG Dunbar, GJ Durant, T Rho, B Ojo… - Journal of medicinal …, 1994 - ACS Publications
… 2-Amino-5chloropyrimidine-4-carboxylic acid was … A mixture of 2-amino-5-chloropyrimidine4-carboxylic acid (0.75 g, 4.35mmol), concentrated HC1 (1.0 g, 9.86 mmol), and 10% …
Number of citations: 59 pubs.acs.org
柳田昌一 - 薬学雑誌, 1952 - cir.nii.ac.jp
Synthesis of 2-Amino-5-chloropyrimidine | CiNii Research … Synthesis of 2-Amino-5-chloropyrimidine …
Number of citations: 0 cir.nii.ac.jp
AA Kropacheva, NV Sazonov - Chemistry of Heterocyclic Compounds, 1966 - Springer
… 71 mmole) 2-amino-5-chloropyrimidine and 1. 61 g (7.71 … the heating the 2-amino-5-chloropyrimidine went into solution. … obtained after reacting 2-amino-5-chloropyrimidine with PCI6, …
Number of citations: 3 link.springer.com
K Szczepaniak, M Szczesniak - Journal of Molecular Structure, 1987 - Elsevier
… We may also compare these spectra with the spectrum of matrix isolated 2-amino-5-chloropyrimidine (2AP) in Fig. 3g, which provides us with a spectrum typical of an NH2 group …
Number of citations: 133 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.